molecular formula C12H22N2O2 B3421862 Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate CAS No. 2305079-60-9

Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate

Cat. No.: B3421862
CAS No.: 2305079-60-9
M. Wt: 226.32 g/mol
InChI Key: DTQFSFGKCIRARX-ZJUUUORDSA-N
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Description

Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate is a heterocyclic compound with the molecular formula C₁₂H₂₂N₂O₂. It is primarily used in scientific research and has applications in various fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate typically involves the reaction of cyclopentane derivatives with pyrazine under controlled conditions. The reaction is often catalyzed by palladium(II) acetate in the presence of a bidentate ligand and a soluble base like triethylamine. The reaction is carried out under reflux in a toluene/acetonitrile mixture at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored in a dark, sealed container at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. This interaction can lead to various biological responses, including inhibition of microbial growth and modulation of immune responses .

Comparison with Similar Compounds

Uniqueness: Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate is unique due to its specific tert-butyl group, which imparts distinct chemical properties and enhances its stability. This makes it particularly valuable in research and industrial applications.

Properties

CAS No.

2305079-60-9

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (4aS,7aR)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyrazine-4-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-7-13-9-5-4-6-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1

InChI Key

DTQFSFGKCIRARX-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@H]2[C@@H]1CCC2

SMILES

CC(C)(C)OC(=O)N1CCNC2C1CCC2

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2C1CCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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